Neoergosterol

Description

Historical Context of Sterol Research and Discovery of Neoergosterol

The study of sterols has a rich history, beginning with the isolation and characterization of cholesterol from gallstones in the late 18th century. Cholesterol was later recognized as a vital component of animal cell membranes and a precursor for steroid hormones and fat-soluble vitamins wikipedia.orgacs.org. The scientific community's understanding of sterols expanded significantly in the mid-20th century through advances in organic chemistry, enzymology, and structural determination techniques like NMR and X-ray diffraction, which elucidated complex biosynthetic pathways acs.org.

Ergosterol (B1671047), the primary sterol in fungi, was first isolated from the ergot fungus (Claviceps purpurea) and subsequently identified as a ubiquitous component of fungal cell membranes wikipedia.org. Its importance in fungal biology became evident as it was found to regulate membrane fluidity and permeability, similar to cholesterol in animals oup.comfrontiersin.orgtandfonline.comnih.gov. The distinct presence of ergosterol in fungi, compared to cholesterol in mammals, established it as a crucial target for antifungal drug development, as many antifungal agents interfere with its synthesis or function wikipedia.orgfrontiersin.orgfrontiersin.orgmdpi.commetwarebio.comcreative-biolabs.com.

This compound, a compound structurally related to ergosterol, has been identified as a component of the sterol fraction in certain fungi, including Cortinarius xiphidipus researchgate.net and Phycomyces blakesleeanus nih.gov. Its structure has been confirmed through chemical synthesis, and it has also been prepared from ergosterol nih.govdrugfuture.com. The discovery and characterization of this compound contribute to the expanding knowledge of fungal sterol diversity beyond the well-studied ergosterol.

Significance of Fungal Sterols in Biological Systems and Membranes

Sterols are indispensable for the proper functioning of eukaryotic cell membranes, influencing their structure, fluidity, permeability, and the activity of embedded proteins wikipedia.orgoup.comfrontiersin.orgtandfonline.comnih.govfrontiersin.orgmdpi.comnih.gov. In fungi, ergosterol serves as the principal sterol, analogous to cholesterol in animal cells wikipedia.orgwikipedia.orgoup.commetwarebio.comrcsi.science. Ergosterol's unique structure, including additional double bonds and a methyl group on the side chain, contributes to the rigidity and specific ordering of fungal membranes, which is critical for cell growth, viability, and adaptation to environmental conditions wikipedia.orgoup.comrcsi.scienceresearchgate.netresearchgate.netchemrxiv.org.

The essential role of ergosterol in fungal membranes makes its biosynthetic pathway a primary target for many clinically important antifungal drugs, such as azoles and polyenes wikipedia.orgfrontiersin.orgnih.govfrontiersin.orgmdpi.commetwarebio.comcreative-biolabs.com. These drugs disrupt ergosterol synthesis or directly interact with ergosterol, leading to membrane damage and fungal cell death.

While ergosterol's functions in fungal biology are extensively documented, the specific biological significance and membrane roles of this compound are less elucidated in the current literature. However, its presence in fungal species suggests that it may also play a role in membrane structure or cellular processes, warranting further investigation within the context of fungal sterol metabolism and its potential impact on cellular physiology.

Scope and Academic Relevance of this compound Studies

The academic relevance of this compound studies primarily lies in its chemical characterization, isolation from natural sources, and exploration of its potential biological activities. Research has focused on understanding its chemical properties and its presence in specific fungal organisms.

This compound has been identified in the fruiting bodies of fungi such as Phycomyces blakesleeanus, where its structure was confirmed by chemical synthesis nih.gov. It has also been reported as a component of the sterol fraction in Cortinarius xiphidipus researchgate.net and more recently in Termitomyces heimii, a wild edible mushroom recognized for its ethno-medicinal importance researchgate.netacs.orgnih.gov.

Studies have also explored modifications of this compound, such as O-(3,5-dinitro-benzoyl)-neoergosterol, to investigate the effects of functional group substitutions on its properties, suggesting potential applications in pharmaceutical research lookchem.com. Furthermore, this compound itself has been associated with various biological activities. It has demonstrated cytotoxic activity against several tumor cell lines mdpi.com and has been noted for anti-HIV activity nih.gov. Its presence in fungal extracts with reported anticancer properties also points to its potential as a lead structure for anticancer agent development acs.org.

The ongoing research into this compound's chemical structure, isolation, and biological activities contributes to the broader field of natural product chemistry and fungal biology, offering insights into the diverse roles sterols can play in biological systems.

This compound: Chemical Properties

| Property | Value | Source |

| Chemical Name | (3β,22E)-19-Norergosta-5,7,9,22-tetraen-3-ol | drugfuture.comnih.gov |

| CAS Registry Number | 516-98-3 | drugfuture.comnih.gov |

| Molecular Formula | C₂₇H₄₀O | drugfuture.comnih.gov |

| Molecular Weight | 380.61 g/mol | drugfuture.comnih.gov |

| Appearance | Solid powder | medkoo.com |

| Melting Point | 152-154 °C | drugfuture.com |

| Optical Rotation | [α]D¹⁷ -11° (c = 2 in chloroform) | drugfuture.com |

| Solubility | Practically insoluble in water; Soluble in organic solvents | drugfuture.com |

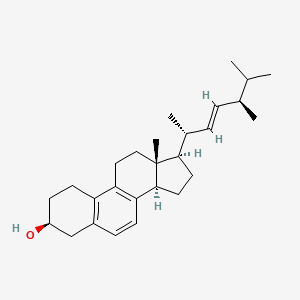

Structure

3D Structure

Properties

IUPAC Name |

(3S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-13-methyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40O/c1-17(2)18(3)6-7-19(4)25-12-13-26-24-10-8-20-16-21(28)9-11-22(20)23(24)14-15-27(25,26)5/h6-8,10,17-19,21,25-26,28H,9,11-16H2,1-5H3/b7-6+/t18-,19+,21-,25+,26-,27+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNMJPUHGVUDRCV-DOOCTISASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3=C2C=CC4=C3CCC(C4)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2C=CC4=C3CC[C@@H](C4)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

516-98-3 | |

| Record name | Neoergosterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NEOERGOSTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZPU0VBW70R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Distribution of Neoergosterol

Fungal Sources

Neoergosterol has been identified in fungi belonging to the Basidiomycetes, Ascomycetes, and Zygomycetes, as well as in fungi derived from marine environments.

Basidiomycetes

This compound has been reported in certain species of Basidiomycetes. For instance, it has been identified as a component of the sterol fraction in Cortinarius xiphidipus researchgate.netresearchgate.net. Additionally, Termitomyces heimii, an edible mushroom, has been studied for its this compound content, with extracts rich in this compound showing potential biological activities dntb.gov.uaresearchgate.netdntb.gov.ua. Leccinum scabrum, commonly known as the birch bolete, has also been analyzed for its sterol composition, which may include this compound researchgate.netmdpi.comwikipedia.org.

Ascomycetes and Zygomycetes

Within the Ascomycetes, Aspergillus fumigatus is a species where sterol composition, including ergosterol (B1671047) biosynthesis pathways, has been studied researchgate.net. While direct mentions of this compound in A. fumigatus are less common in the initial search results, the general study of sterol metabolism in this group is relevant. For Zygomycetes, Phycomyces blakesleeanus has been a subject of research regarding its sterol biosynthesis, including the biogenesis of this compound and other related compounds like phycomysterols nih.govd-nb.inforesearchgate.net.

Ecological Context of this compound Production in Natural Environments

The precise ecological role of this compound in fungi is not extensively detailed in the provided search results. However, sterols, including ergosterol and its derivatives, are fundamental to fungal cell membranes, influencing fluidity, permeability, and the function of membrane proteins mdpi.comnih.govnih.gov. They play a role in adaptation to environmental stresses and are integral to fungal growth and development mdpi.com. Fungi are ubiquitous in various ecosystems, from soil to marine environments, and their metabolic products, including sterols, contribute to ecological interactions and processes frontiersin.orgcopernicus.org. For instance, Termitomyces heimii has a symbiotic relationship with termites, highlighting the ecological niche occupied by these fungi researchgate.netwikipedia.org. The presence of specific sterols like this compound may confer advantages or be a consequence of the metabolic adaptations of fungi to their particular environments.

Biosynthesis and Metabolic Pathways of Neoergosterol

Precursor Compounds and Initial Enzymatic Steps in Sterol Synthesis

The journey of sterol biosynthesis in fungi commences with acetyl-CoA, a fundamental metabolic intermediate. Through a series of enzymatic reactions, acetyl-CoA is converted into mevalonate (B85504), a key precursor in the isoprenoid pathway nih.govnih.govresearchgate.netresearchgate.net. Mevalonate is then transformed into isopentenyl diphosphate (B83284) and subsequently into farnesyl pyrophosphate (FPP) nih.govnih.govresearchgate.netresearchgate.net.

The initial step in the dedicated sterol pathway involves the condensation of two FPP molecules by squalene (B77637) synthase (encoded by ERG9) to form squalene, the first sterol-structured molecule nih.govnih.govresearchgate.netresearchgate.net. Squalene is then epoxidized by squalene epoxidase (Erg1) and cyclized by lanosterol (B1674476) synthase (Erg7) to produce lanosterol frontiersin.orgnih.govnih.govresearchgate.netresearchgate.net. Lanosterol serves as a pivotal intermediate, undergoing a series of modifications, including demethylation, desaturation, and methylation, catalyzed by various enzymes, to eventually yield ergosterol (B1671047) oup.comnih.govresearchgate.netresearchgate.net. These initial steps and intermediates form the foundation from which neoergosterol is likely derived.

Relationship to Ergosterol Biosynthesis Pathway

This compound's presence and formation are intrinsically tied to the established ergosterol biosynthesis pathway.

This compound as a Metabolite of Ergosterol

Research indicates that this compound is considered a potential ergosterol-derived metabolite nih.govmdpi.com. Studies in wild-type yeast strains have observed that under normal physiological conditions, a small portion of ergosterol may be converted into this compound nih.gov. This suggests that this compound is not a primary end-product of the canonical ergosterol pathway but rather a compound that arises from modifications or side reactions involving ergosterol or its immediate precursors. Its formation likely represents a metabolic diversion or a transformation product within the broader fungal sterol metabolism.

Alternative Branching Pathways and Intermediates

The ergosterol biosynthesis pathway is characterized by numerous intermediates and potential branching points that lead to the synthesis of various sterol compounds. This compound has been identified in sterol profiles alongside other known intermediates, such as squalene, lanosterol, zymosterol (B116435), episterol, and fecosterol (B45770) nih.govresearchgate.netresearchgate.net. The presence of this compound in these analyses implies its derivation from the main pathway, potentially through alternative enzymatic modifications or as a product of minor metabolic routes that branch off from the primary ergosterol synthesis cascade. While the precise enzymatic steps or specific branching pathways leading to this compound synthesis are not exhaustively detailed, its occurrence within these complex sterol mixtures highlights its integration into the fungal metabolic network.

Key Enzymes and Genetic Regulation of this compound Biogenesis

The production and regulation of sterols, including this compound, are governed by a sophisticated interplay of specific enzymes and genetic control mechanisms.

Sterol C-22 Dehydrogenase Activity

The enzyme Sterol C-22 Dehydrogenase, encoded by the ERG5 gene in fungi like Saccharomyces cerevisiae, plays a crucial role in the later stages of ergosterol biosynthesis researchgate.netnih.govnih.govresearchgate.netnih.gov. Erg5 is responsible for catalyzing the desaturation at the C-22 position of sterol intermediates, specifically converting ergosta-5,7,24(28)-trienol into ergosta-5,7,22,24-tetraenol nih.govresearchgate.net. This enzymatic step is essential for introducing the characteristic double bond at the C-22 position, which is a defining feature of ergosterol. While Erg5 is directly involved in the synthesis of ergosterol, its specific role in the direct formation or modification of this compound has not been extensively documented. However, its activity is fundamental to the pathway from which this compound is understood to be derived.

Impact of Mutants on Sterol Profile and this compound Production

Genetic mutations affecting genes within the ergosterol biosynthesis pathway (ERG genes) can significantly alter cellular sterol composition, leading to the accumulation of specific intermediates or the production of alternative sterols nih.govmdpi.comfrontiersin.org. Research utilizing mutants has provided valuable insights into the regulation of sterol metabolism and the presence of compounds like this compound.

Studies involving mutants such as those lacking the transcription factors Upc2 and Ecm22 (upc2Δecm22Δ) in Saccharomyces cerevisiae have revealed changes in sterol profiles under various conditions, including iron deficiency nih.govresearchgate.netresearchgate.netcsic.es. In these investigations, this compound has been quantified alongside other sterols, and its relative levels have been observed to contribute to the differentiation between various mutant strains and experimental conditions nih.govresearchgate.netresearchgate.net. For example, principal component analysis (PCA) has demonstrated that the content of this compound, in conjunction with zymosterol and ergosterol, effectively distinguishes between wild-type and certain mutant strains under specific environmental stresses nih.govresearchgate.netresearchgate.net. This indicates that the genetic regulation of ergosterol biosynthesis, influenced by factors like Upc2 and Ecm22, indirectly modulates the levels or detectability of this compound within the cellular sterol pool.

Data Tables

Table 1: Key Enzymes in Ergosterol Biosynthesis Pathway

| Enzyme Name | Gene (S. cerevisiae) | Primary Role in Ergosterol Synthesis | References |

| Squalene Synthase | ERG9 | Catalyzes the condensation of two farnesyl pyrophosphate (FPP) molecules to form squalene. | nih.govnih.govresearchgate.netresearchgate.net |

| Squalene Epoxidase | ERG1 | Catalyzes the epoxidation of squalene to 2,3-oxidosqualene (B107256). | nih.govnih.govresearchgate.netresearchgate.net |

| Lanosterol Synthase | ERG7 | Catalyzes the cyclization of 2,3-oxidosqualene to lanosterol. | nih.govnih.govresearchgate.netresearchgate.net |

| Lanosterol 14α-demethylase | ERG11 (CYP51) | Catalyzes the removal of the 14α-methyl group from lanosterol, a critical step targeted by azole antifungals. | frontiersin.orgnih.govnih.govresearchgate.net |

| Sterol C-22 Dehydrogenase | ERG5 | Catalyzes the desaturation at the C-22 position, converting ergosta-5,7,24(28)-trienol to ergosta-5,7,22,24-tetraenol. | researchgate.netnih.govnih.govresearchgate.netnih.gov |

| Sterol C-24 Methyltransferase | ERG6 | Catalyzes the methylation of the C-24 position of the sterol side chain. | oup.comresearchgate.netnih.gov |

| Sterol C-24 Reductase | ERG4 | Catalyzes the reduction of the C-24(28) double bond in the sterol side chain. | oup.comresearchgate.net |

Table 2: Relative Sterol Abundance in Saccharomyces cerevisiae Mutants Under Different Conditions

This table illustrates how mutations and environmental conditions can alter the sterol profile, including the presence of this compound, as analyzed by Principal Component Analysis (PCA).

| Strain/Condition | Squalene | Lanosterol | 4,4-Dimethylzymosterol | Zymosterol | Ergosterol | This compound | Episterol | Ignosterol | Reference(s) |

| Wild-Type (+Fe) | High | High | High | Moderate | High | Moderate | Low | Low | nih.govresearchgate.netresearchgate.net |

| Wild-Type (−Fe) | Very High | Very High | Very High | Low | Low | Low | Moderate | Moderate | nih.govresearchgate.netresearchgate.net |

| upc2Δecm22Δ (+Fe) | Low | Moderate | Moderate | High | High | High | High | High | nih.govresearchgate.netresearchgate.net |

| upc2Δecm22Δ (−Fe) | Moderate | High | High | Moderate | Moderate | Moderate | Very High | Very High | nih.govresearchgate.netresearchgate.net |

| WT cells converting ergosterol (normal cond.) | N/A | N/A | N/A | N/A | High | Small portion | N/A | N/A | nih.gov |

Note: Sterol levels are described qualitatively (e.g., High, Moderate, Low) based on their contribution to PCA components and comparative analysis in the cited studies. Specific quantitative data is not directly provided in a format for direct numerical entry here but indicates relative abundance and presence.

Compound List

Acetyl-CoA

Mevalonate

Isopentenyl diphosphate

Farnesyl pyrophosphate (FPP)

Squalene

2,3-Oxidosqualene

Lanosterol

Ergosta-5,7,24(28)-trienol

Ergosta-5,7,22,24-tetraenol

Ergosterol

this compound

Zymosterol

Episterol

Fecosterol

4,4-Dimethylzymosterol

Factors Influencing Biosynthetic Yields in Controlled Environments

The production of secondary metabolites like this compound in fungi is highly dependent on the cultivation conditions. Optimizing these conditions in controlled environments, such as bioreactors or fermentation vessels, is key to maximizing yields. Several factors are known to influence fungal sterol biosynthesis, primarily ergosterol, which can be extrapolated as potential influencing factors for this compound.

a. Medium Composition: The composition of the culture medium is fundamental for fungal growth and metabolite production. Key components that significantly impact sterol yields include carbon sources, nitrogen sources, and trace elements. For instance, in Saccharomyces cerevisiae, optimizing components like glucose, yeast extract, ammonium (B1175870) sulphate, potassium dihydrogen phosphate, magnesium sulphate, and calcium chloride has been shown to improve ergosterol production researchgate.net. Studies on Paecilomyces cicadae indicated that yeast powder was a superior nitrogen source compared to peptone for enhancing ergosterol peroxide yield, leading to a significant increase in production nih.gov.

b. Physical and Environmental Parameters: Controlled physical parameters play a critical role in optimizing fungal biosynthetic pathways. These include:

Temperature: Maintaining an optimal temperature range is crucial for enzyme activity and metabolic rates.

pH: The acidity or alkalinity of the medium directly affects enzyme function and nutrient availability.

Aeration and Agitation: Adequate oxygen supply and proper mixing are essential for aerobic fungal metabolism and can influence sterol accumulation researchgate.netnih.gov.

Incubation Time: The duration of cultivation needs to be optimized to allow for maximum product formation without leading to degradation or over-metabolism nih.govmdpi.com. For example, optimal incubation days have been identified for maximizing ergosterol content in certain fungal strains mdpi.com.

c. Chemical Inducers and Stimulants: The addition of specific chemical compounds can stimulate or enhance metabolic pathways, thereby increasing product yield. Methyl Jasmonate (MJ), for instance, has been demonstrated to stimulate both mycelial growth and ergosterol biosynthesis in fungi like Athelia termitophila mdpi.com. Similarly, co-solvents such as Tween-20 have also shown to promote ergosterol biosynthesis mdpi.com.

d. Genetic and Strain Engineering: Modifications at the genetic level, including the overexpression of key genes involved in sterol biosynthesis or the introduction of specific metabolic pathways, can significantly boost yields. Research has shown that targeted genetic engineering can lead to substantial increases in ergosterol production in various microbial hosts mdpi.comnih.gov.

e. Nutrient Availability: The availability of essential nutrients, such as iron, is critical for fungal sterol biosynthesis. Iron acts as a cofactor in several enzymatic steps of the ergosterol pathway. Studies have indicated that iron deficiency can limit ergosterol production in yeasts like Saccharomyces cerevisiae, highlighting the importance of monitoring and managing nutrient levels in controlled environments csic.esmdpi.com.

Illustrative Yields from Related Sterol Biosynthesis Studies:

While direct quantitative data on factors influencing this compound yield optimization is limited, studies on ergosterol biosynthesis provide insights into the potential yields achievable through various optimization strategies in controlled environments.

| Factor/Condition | Organism/System | Achieved Yield/Improvement | Reference |

| Strain Engineering/Metabolic Pathway Reconstruction | Mycobacterium neoaureus / E. coli | Yields up to 1.56 g/L (ERG) | nih.gov |

| Strain Engineering/Gene Overexpression | E. coli (with T. reesei genes) | Yields up to 4.34 g/L (ERG) | nih.gov |

| Strain Engineering/Gene Overexpression | E. coli (with M. aquaticum genes) | Yields up to 5.4 g/L (ERG) | nih.gov |

| Optimization of Growth Conditions | Rhodotorula mucilaginosa | 216.25 mg/L (ERG) | nih.gov |

| Optimization of Feeding Strategy | Saccharomyces cerevisiae | Increased sterol concentration from 1.0% to 3% (dry biomass) | researchgate.net |

| Methyl Jasmonate (MJ) Induction | Athelia termitophila | 6.229 ± 0.06 mg/100 mL (Ergosterol) at optimal conditions | mdpi.com |

| Nitrogen Source Optimization | Paecilomyces cicadae | 5-fold increase in Ergosterol Peroxide yield | nih.gov |

These examples underscore the significant impact that controlled environmental factors, medium composition, and biological interventions can have on the production of sterols in fungi. Further research specifically targeting this compound biosynthesis could leverage these principles to enhance its targeted production.

Compound List:

this compound

Ergosterol

Ergosterol peroxide

Methyl Jasmonate (MJ)

Tween-20

Advanced Structural Elucidation and Analytical Methodologies for Neoergosterol

Spectroscopic Characterization Techniques

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including many sterols and their derivatives metwarebio.comrjptonline.org. For sterols like Neoergosterol, GC-MS is particularly valuable for separating complex mixtures and providing detailed structural information through mass spectral fragmentation patterns.

The process typically involves the derivatization of sterols to increase their volatility and thermal stability, making them amenable to separation by gas chromatography. Common derivatization agents include silylating agents (e.g., trimethylsilyl (B98337) ethers) or acylating agents rjptonline.orgrsc.orggoogle.com. Following chromatographic separation, the eluted compounds are ionized, usually by electron impact (EI), and then analyzed by a mass spectrometer. The resulting mass spectrum provides a unique fingerprint, allowing for identification based on molecular ion and fragment ions metwarebio.comrjptonline.org.

This compound has been identified using GC-MS in various biological matrices. For instance, GC-MS analysis has been employed to identify this compound in yeast cells, distinguishing its presence under different growth conditions wiley.com. Similarly, it has been utilized in the analysis of lipophilic constituents from mushroom extracts, where this compound was among the identified compounds scispace.com. The technique's ability to resolve isomers and detect low-abundance compounds makes it crucial for comprehensive sterol profiling nih.gov.

Table 1: GC-MS Data for this compound

| Parameter | Value(s) | Source |

| Molecular Formula | C₂₇H₄₀O | nih.govmedkoo.com |

| Molecular Weight | 380.61 g/mol | nih.govmedkoo.com |

| Top Peak (m/z) | 237 | nih.gov |

| 2nd Highest Peak (m/z) | 43 | nih.gov |

| 3rd Highest Peak (m/z) | 380 | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UPLC-ESI-QTOF-MS)

Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS), represents a powerful suite of techniques for analyzing sterols, especially those that are less volatile or more polar than typical GC-MS targets metwarebio.comcreative-proteomics.com. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Electrospray Ionization (ESI) and Time-of-Flight (TOF) or Quadrupole-Time-of-Flight (QTOF) mass analyzers (UPLC-ESI-QTOF-MS) offers enhanced separation efficiency and high-resolution mass analysis, crucial for complex sterol mixtures and structural elucidation researchgate.netnih.govrsc.orgnih.gov.

LC-MS/MS combines the separation power of LC with the sensitivity and specificity of MS/MS. In MS/MS, a precursor ion is selected and fragmented, generating characteristic daughter ions. This fragmentation pattern provides detailed structural information, aiding in the identification of specific sterols and the differentiation of isomers rjptonline.orgnih.govcreative-proteomics.com. Techniques like Multiple Reaction Monitoring (MRM) are employed for targeted quantification and identification nih.gov.

UPLC-ESI-QTOF-MS offers superior resolution and mass accuracy compared to traditional LC-MS. The ESI interface allows for the gentle ionization of sterols, producing protonated or deprotonated molecular ions creative-proteomics.comnih.gov. The QTOF analyzer then measures the mass-to-charge ratio (m/z) of these ions with high precision, enabling the determination of elemental composition and the identification of unknown compounds researchgate.netnih.gov. This high-resolution capability is vital for distinguishing isobaric compounds and characterizing complex sterol profiles, including the detection of this compound in biological samples tesisenred.netnih.gov. Studies have also explored derivatization strategies for LC-MS analysis to improve detection and structural information oup.com.

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a widely used technique for the analysis of large biomolecules, but it also finds applications in the analysis of smaller molecules, including lipids and sterols autobio.com.cnmicropspbgmu.rumdpi.com. The method involves co-crystallizing the analyte with a matrix compound, which absorbs laser energy and facilitates the gentle desorption and ionization of the analyte molecules autobio.com.cnmicropspbgmu.ru. The ions are then accelerated into a time-of-flight analyzer, where their mass-to-charge ratio is determined based on their flight time autobio.com.cn.

While direct applications of MALDI-TOF MS specifically for this compound analysis were not prominently found in the initial searches, the technique is generally applicable to sterol analysis, particularly for rapid screening and identification in complex biological samples mdpi.comnih.gov. Its strengths lie in its speed, sensitivity, and ability to analyze samples with minimal preparation, making it a valuable tool in various diagnostic settings autobio.com.cnmicropspbgmu.ru.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy is a non-destructive analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation wikipedia.orgdovepress.comlibretexts.org. When applied to sterols, FTIR can provide characteristic absorption bands corresponding to specific structural features, such as hydroxyl groups (-OH), C-H stretching and bending vibrations in alkyl chains, and C=C double bonds within the sterol rings wikipedia.orgnih.gov.

The process involves passing infrared light through a sample and measuring which frequencies are absorbed. A Fourier transform is then applied to the resulting interferogram to generate a spectrum that plots absorbance or transmittance against wavenumber (cm⁻¹) wikipedia.orglibretexts.org. This spectral fingerprint can be used for compound identification and structural characterization wikipedia.orgdovepress.com. While specific studies detailing this compound's FTIR spectrum were not immediately identified, FTIR is a standard method for characterizing sterol structures and can complement other spectroscopic techniques nih.gov. Its integration with chromatography (e.g., GC-IR) is possible, although GC-MS is generally more sensitive for compound identification wikipedia.org.

Integrated Analytical Approaches for Comprehensive Profiling

The complexity of sterol mixtures and the subtle structural differences between isomers often necessitate the integration of multiple analytical techniques for comprehensive profiling and accurate structural elucidation metwarebio.comnih.govnih.govresearchgate.net. Combining orthogonal analytical methods leverages their complementary strengths, providing a more robust and complete understanding of the sample composition.

For this compound analysis, a multi-faceted approach might involve:

GC-MS for separating and identifying volatile sterol derivatives, providing characteristic fragmentation patterns metwarebio.comwiley.com.

LC-MS/MS or UPLC-ESI-QTOF-MS for high-resolution separation, accurate mass measurement, and detailed structural information, particularly for distinguishing isomers and less volatile sterols nih.govcreative-proteomics.comresearchgate.netnih.gov.

NMR Spectroscopy (though not explicitly requested in the subsections, it's a key technique for structure elucidation) for definitive structural assignment, including stereochemistry, often used in conjunction with MS data metwarebio.comcreative-proteomics.com.

FTIR Spectroscopy for identifying key functional groups and confirming structural features nih.gov.

By integrating data from these techniques, researchers can achieve more confident identification and characterization of this compound within complex biological matrices, ensuring high accuracy and detail in their findings nih.govnih.govresearchgate.net. For example, principal component analysis (PCA) of LC-MS data has been used to differentiate sterol profiles, with this compound contributing to specific components nih.gov.

Challenges and Innovations in Sterol Structural Analysis

The structural analysis of sterols like this compound presents several inherent challenges. These include:

Isomeric Complexity: Sterols often exist as numerous isomers with subtle structural variations, which can be difficult to separate and distinguish using single analytical methods nih.govoup.com.

Matrix Effects: Biological samples are complex, containing a wide range of lipids and other molecules that can interfere with analysis, requiring efficient sample preparation and selective detection methods metwarebio.combiotage.com.

Sensitivity: Detecting low-abundance sterols or their metabolites in biological fluids or tissues requires highly sensitive analytical techniques metwarebio.comnih.gov.

Oxidation and Degradation: Sterols can be susceptible to oxidation and degradation during sample handling or analysis, potentially leading to artifactual compounds or loss of analyte nih.govnih.govresearchgate.net.

Innovations are continuously addressing these challenges. Advanced mass spectrometry techniques, such as high-resolution MS (e.g., QTOF) and tandem MS (MS/MS, MSⁿ), provide enhanced specificity and structural information, enabling better isomer discrimination and the characterization of novel sterols rjptonline.orgnih.govresearchgate.net. Developments in chromatography, including UHPLC, offer faster separations and improved resolution researchgate.netrsc.org. Furthermore, the development of sophisticated data processing tools and chemometric approaches aids in the interpretation of complex datasets and the identification of biomarkers within sterol profiles nih.govnih.govmdpi.com. Strategies like quantitative charge-tagging for LC-MS analysis are also emerging to improve accuracy and multiplexing capabilities oup.comswan.ac.uk.

Chemical Synthesis and Derivatization of Neoergosterol

Total Synthesis Routes for Neoergosterol

While this compound's structure has been confirmed via synthesis tesisenred.netmolaid.comcore.ac.uk, detailed reports specifically outlining total synthesis routes from simple chemical precursors are not extensively documented in the reviewed literature. The available research primarily focuses on its isolation from natural sources and the subsequent synthetic confirmation of its structure or the synthesis of its derivatives. The term "de novo synthesis" in the context of sterols often refers to the engineered biosynthesis of sterols in organisms like yeast nih.govmdpi.comresearchgate.netnih.govresearchgate.netnih.gov, rather than a classical total synthesis from basic chemical building blocks. Therefore, specific, step-by-step total synthesis pathways for this compound from scratch are not detailed here.

Chemoenzymatic Synthesis Approaches

The literature reviewed does not provide specific examples of chemoenzymatic synthesis routes directly applied to this compound. Chemoenzymatic synthesis, which strategically combines enzymatic catalysis with chemical transformations, is a recognized methodology for producing complex molecules, including natural products and their analogues, often offering advantages in selectivity, efficiency, and sustainability monash.edumdpi.comrsc.orgnih.gov. While this approach has been successfully applied to other sterols, terpenes, and complex carbohydrates nih.govmonash.edumdpi.comrsc.orgnih.govCurrent time information in Bangalore, IN., its specific application to this compound synthesis has not been reported in the surveyed studies.

Synthesis of this compound Derivatives and Analogues

This compound serves as a substrate for various chemical modifications, leading to the synthesis of derivatives and analogues. One notable transformation involves the dehydrogenation of this compound using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). This reaction, yielding 19-norergosta-5,7,9,14,22-pentaene-3β-ol, proceeds with an 80% yield and selectively targets the tertiary, benzylic 14α-hydrogen atom nih.govresearchgate.net.

Table 1: Chemical Modification of this compound

| Reaction/Derivative | Reagent/Method | Product | Yield | Key Transformation | Reference |

| Dehydrogenation | DDQ | 19-norergosta-5,7,9,14,22-pentaen-3β-ol | 80% | Hydride abstraction at C-14α | nih.govresearchgate.net |

| Esterification | 3,5-dinitrobenzoyl chloride | O-(3,5-dinitro-benzoyl)-neoergosterol | N/A | Esterification of the hydroxyl group | tesisenred.net |

| Side-chain cleavage | Ozonolysis followed by reduction and acetylation | 3β-acetoxy-19-norpregna-5,7,9(10)-trien-20-one | N/A | Cleavage of the C22-C23 double bond and side chain modification | beilstein-journals.org |

Historically, dehydro-neo-ergosterol has been involved in synthetic routes, such as in early work related to the synthesis of Vitamin B1 and the conversion of ergosterol (B1671047) to estrone (B1671321) nih.govnagoya-u.jp. These historical syntheses highlight the utility of this compound-related structures as intermediates in complex steroid transformations.

Confirmation of Natural Product Structures via Synthesis

The identification and structural elucidation of this compound, alongside novel compounds phycomysterol A and B, from the fungus Phycomyces blakesleeanus were significantly validated through chemical synthesis tesisenred.netmolaid.comcore.ac.uk. Researchers employed a combination of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, to characterize these natural products tesisenred.netmolaid.comcore.ac.uk. The subsequent synthesis of these proposed structures provided definitive proof of their identity and stereochemistry, reinforcing the understanding of the sterol biosynthetic pathways in fungi nih.govnagoya-u.jp. This compound's structure, specifically its 19-norergostane skeleton with an aromatic B ring, was thus unequivocally confirmed through these synthetic efforts tesisenred.netmolaid.comcore.ac.uk.

Biological Activities and Mechanistic Investigations of Neoergosterol in Vitro and Cellular Studies

Cytotoxic Activity against Cancer Cell Lines

Neoergosterol has been reported to exhibit significant cytotoxic activity against various tumor cell lines researchgate.netresearchgate.net. Studies on related sterols, such as ergosterol (B1671047), have provided insights into potential mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and modulation of cell cycle progression.

Apoptosis, or programmed cell death, is a critical mechanism by which the body eliminates damaged or unwanted cells, and it is a key target for cancer therapies. This compound-rich mushroom extracts have been shown to induce robust apoptosis in lung cancer cells dntb.gov.uaresearcher.lifenih.gov. Mechanistically, these extracts have been observed to activate the AMPK pathway while simultaneously inhibiting the mTOR signaling pathway, suggesting a role in inducing cellular death through these critical metabolic regulators dntb.gov.ua. Furthermore, ergosterol, a structurally similar compound, has been shown to induce apoptosis in breast cancer cells by upregulating pro-apoptotic proteins such as BAX, caspase-7, and PARP, while downregulating anti-apoptotic proteins like BCL-2 and STAT-3 researchgate.net. Western blot analyses have corroborated these findings, providing further evidence for ergosterol's role in initiating apoptotic pathways researchgate.net. The evaluation of apoptotic potential often involves techniques such as flow cytometry and Annexin V-PI dual staining, which can quantify the extent of cell death dntb.gov.ua.

The cell cycle is a tightly regulated series of events that leads to cell division. Cancer cells often exhibit dysregulated cell cycle control, leading to uncontrolled proliferation. Compounds that can modulate or arrest the cell cycle are therefore of significant therapeutic interest. Ergosterol has been shown to induce cell cycle arrest in breast cancer cells nih.govnih.govfrontiersin.org. This modulation of the cell cycle is a complex process involving cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors nih.govduke.edumdpi.com. By interfering with these critical phases, compounds like ergosterol can halt cancer cell proliferation and potentially trigger apoptosis nih.govrjptonline.org.

This compound-rich extracts have demonstrated an ability to inhibit the proliferation of cancer cells. For instance, a this compound-rich extract from Termitomyces heimii has been shown to inhibit the proliferation of 4T1 mouse breast cancer cells in a dose- and time-dependent manner dntb.gov.ua. Similarly, ergosterol has been found to significantly inhibit the proliferation of human breast and colon cancer cells mdpi.com and reduce cell viability in 4T1 breast cancer cells researchgate.net. Studies also indicate that ergosterol can suppress spheroid formation, a process relevant to cancer stem cell properties and tumor growth nih.govnih.govfrontiersin.org. Furthermore, extracts from Hericium erinaceus containing this compound have exhibited dose- and time-dependent inhibitory effects on HCT-8 colon cancer cells, with specific alcohol precipitates showing notable anti-cancer activity nih.gov.

Research investigating the biological activities of this compound and related sterols has employed a variety of in vitro models and cancer cell lines. Lung cancer cells have been a focus for studies involving this compound-rich extracts dntb.gov.uaresearcher.lifenih.gov. The HepG2 liver cancer cell line has been used to assess the anti-proliferative effects of fungal extracts dntb.gov.ua. Breast cancer cell lines, such as MCF-7 and MDA-MB-231, have been instrumental in studying the mechanisms of ergosterol nih.govnih.govfrontiersin.org, while HCT-8 colon cancer cells have been utilized to evaluate the anti-cancer potential of Hericium erinaceus extracts nih.gov. Other cell lines commonly used in sterol research include A549, NCI-H460 (lung cancer), 4T1 (breast cancer), and various leukemia and carcinoma cell lines dntb.gov.uaresearchgate.netnih.govresearchgate.net.

Table 1: Cytotoxic Activity of Ergosterol Against Cancer Cell Lines

| Cell Line | Treatment (Ergosterol) | IC50 Value (μM) | Incubation Period | Reference |

| MCF-7 | Ergosterol (ER) | 6.70 ± 1.51 | 1 day | frontiersin.org |

| MCF-7 | Ergosterol (ER) | 9.52 ± 5.77 | 2 days | frontiersin.org |

| MDA-MB-231 | Ergosterol (ER) | Not specified | 1 day | frontiersin.org |

| 4T1 | Ergosterol | Not specified | 24 h | researchgate.net |

Antimicrobial Properties

Fungal sterols, including ergosterol and its derivatives like this compound, have been recognized for their antimicrobial potential nih.govnih.govglobalauthorid.comju.edu.jo. While studies suggest that the antimicrobial activity of these sterols can be weak against certain bacteria, they are still considered a source of compounds with potential applications in combating microbial infections mdpi.com.

Compound Names Mentioned:

this compound

Ergosterol

Ergosta-5,8-dien-3-ol

Eburicol

Phycomysterol A

Phycomysterol B

Ergosta-7,22-enol

Ergost-7-enol

Ergosta-5,7,22-tetraen-3β-ol (this compound)

Dehydro-ergosterol

γ-ergosterol

Ergo-steranes

Spiro sterane

Anthracene tetra enol

Ergostapentaene

Ergostatrienol

Ergosta-7,22-dien-3-ol (Stellasterol)

Ergosta-8(14),22-diene-3,5,6,7-tetraol

Lanost-7,9(11)-ene

Hesperidin

Carboplatin

Plumercine

EGCG

Ethyl linoleate (B1235992)

p-coumaric acid

Quinic acid

Ganodermenonol

Ganoderic acid I (GA-I)

Ganoderic acid C2 (GA-C2)

20-hydroxylucidenic acid P

2,4-Bis(1,1-dimethylethyl)phenol

Cyclin D1

Cyclin E

Cyclin B

Cyclin A

CDK1

CDK2

CDK4/6

Rb protein

E2F

Myc

ATM

Chk2

p53

MDM2

MDMX

p21

PUMA

Bcl-2

Bax

STAT-3

PARP

Caspase-7

MDR1

MRP1

P-glycoprotein (P-gp)

ABC transporters

Structure Activity Relationship Sar Studies of Neoergosterol and Its Analogues

Influence of Steroidal Backbone Modifications

The steroidal backbone of neoergosterol, a 19-nor-ergosterol derivative, is a key determinant of its biological activity. The "19-nor" designation indicates the absence of a methyl group at the C-19 position, a modification that significantly alters the molecule's three-dimensional structure. This removal of the C-19 methyl group tends to make the steroid nucleus more planar. researchgate.net In the broader context of steroid SAR, such modifications to the backbone can profoundly impact how the molecule interacts with biological targets. oup.comwikipedia.org

Table 1: Common Steroidal Backbone Modifications and Their General Effects (Note: This table is based on general steroid chemistry and related compounds, as direct data on this compound analogues is limited.)

| Modification | General Effect on Activity | Rationale |

| Removal of C-19 Methyl Group (19-nor) | Alters receptor binding and activity profile; increases planarity. | Changes the three-dimensional shape of the steroid nucleus. researchgate.netoup.com |

| Introduction of Double Bonds | Can increase rigidity and alter electronic properties. | Affects metabolic stability and interaction with target enzymes or receptors. wikipedia.org |

| Addition of Substituents (e.g., hydroxyl, methyl) | Can enhance or decrease binding affinity and specificity. | Alters local polarity and steric interactions with the binding site. |

Impact of Side Chain Alterations

The aliphatic side chain at the C-17 position of the steroid nucleus is a critical region for modulating the biological activity of sterols. Alterations in the length, branching, and degree of unsaturation of this side chain can lead to significant changes in function. In ergosterol (B1671047), the parent compound of many derivatives, the side chain is crucial for its role in fungal cell membranes. researchgate.net

SAR studies on various sterols have demonstrated that modifications to the side chain can impact a wide range of biological activities, from antifungal to anticancer effects. For example, the synthesis of novel Δ8(14)-15-ketosterols with modified side chains derived from ergosterol has led to potent inhibitors of sterol biosynthesis. The introduction of epoxide or triol functionalities in the side chain resulted in compounds with significant cytotoxicity against human hepatoma cells.

While specific SAR studies detailing alterations to the this compound side chain are not widely available, the principles derived from related ergosterol analogues are informative. The flexibility and specific stereochemistry of the side chain are known to be important for the proper insertion and function of sterols within phospholipid bilayers. Therefore, it is highly probable that modifications to this compound's side chain would significantly affect its biological activities.

Importance of Hydroxyl Group Stereochemistry and Position

The hydroxyl group at the C-3 position of the A-ring is a hallmark of sterols and is fundamental to their primary structural role in cell membranes. creative-proteomics.comwikipedia.org The specific 3β-stereochemistry of this hydroxyl group is crucial. This polar group allows the sterol to orient itself within the phospholipid bilayer, with the hydroxyl group interacting with the polar head groups of phospholipids (B1166683) at the membrane-water interface, while the hydrophobic steroid nucleus and side chain are embedded within the lipid core. creative-proteomics.com

This amphipathic nature is essential for regulating membrane fluidity and permeability. nih.gov Studies on various sterol derivatives have shown that blocking, removing, or altering the stereochemistry of the 3β-hydroxyl group can dramatically impact the sterol's ability to integrate into and stabilize membranes. For instance, replacement of the 3β-OH group can lead to a loss of the ability to be productively bound by certain enzymes involved in sterol metabolism. nih.gov While direct studies on this compound are limited, the foundational knowledge of sterol biochemistry strongly indicates that the 3β-hydroxyl group is an indispensable feature for its biological functions that are membrane-related. researchgate.net

Comparative Analysis with Related Sterols (e.g., Ergosterol, Ergosterol Peroxide, Lanosterol)

Comparing this compound with related sterols highlights the significance of its unique structural features.

Ergosterol : As the primary sterol in fungal cell membranes, ergosterol is structurally similar to this compound but retains the C-19 methyl group. lipotype.com The key differences are the absence of this methyl group and the presence of an additional double bond in the B-ring of this compound, creating a tetraene system. Ergosterol's structure, with its specific side chain and double bonds at C-5, C-7, and C-22, is essential for maintaining the integrity and fluidity of fungal membranes. researchgate.netnih.gov The structural variations in this compound likely lead to different membrane-ordering effects and biological activities.

Ergosterol Peroxide : This is a naturally occurring oxidized derivative of ergosterol, featuring a peroxide bridge across the B-ring (at C-5 and C-8). mdpi.com This modification significantly alters the shape and polarity of the steroid nucleus compared to both ergosterol and this compound. Ergosterol peroxide has been shown to possess a range of biological activities, including anti-inflammatory and antiproliferative effects, that are distinct from or more potent than those of ergosterol. nih.govacs.orgnih.govtandfonline.com The presence of the peroxide bridge is considered a key pharmacophore, enhancing cytotoxicity against various cancer cell lines compared to ergosterol.

Lanosterol (B1674476) : Lanosterol is a biosynthetic precursor to both ergosterol in fungi and cholesterol in animals. nih.govresearchgate.net Structurally, it differs from ergosterol and this compound by having three additional methyl groups (at C-4 and C-14) and a different pattern of double bonds. The presence of these extra methyl groups gives lanosterol a "rougher" molecular surface, making it less effective at ordering and packing phospholipid acyl chains in membranes compared to the "smoother" ergosterol. researchgate.net Consequently, lanosterol is less efficient at promoting the formation of ordered lipid domains in membranes. scribd.com

Table 2: Comparative Features of this compound and Related Sterols

| Feature | This compound | Ergosterol | Ergosterol Peroxide | Lanosterol |

| C-19 Methyl Group | Absent (19-nor) | Present | Present | Present |

| B-Ring Structure | Conjugated diene (part of a tetraene system) | Conjugated diene (Δ5,7) | 5α,8α-peroxide bridge | Single double bond (Δ8) |

| Side Chain | Unsaturated (Δ22) | Unsaturated (Δ22) | Unsaturated (Δ22) | Saturated |

| Key Functional Role | Estrogenic activity reported | Fungal membrane component, Vitamin D2 precursor lipotype.com | Anti-inflammatory, Antitumor nih.govnih.gov | Precursor to cholesterol and ergosterol nih.gov |

| Effect on Membranes | Likely modulates fluidity (inferred) | Regulates fluidity and integrity in fungi researchgate.net | Activity related to peroxide group, not membrane structure | Less effective at ordering membranes than ergosterol researchgate.net |

This comparative analysis underscores how subtle modifications in the sterol structure—such as the presence or absence of a single methyl group, the pattern of unsaturation, or the addition of a peroxide bridge—can lead to vastly different biological activities and physicochemical properties.

Future Directions and Research Perspectives in Neoergosterol Chemistry and Biology

Elucidation of Novel Biosynthetic Enzymes and Pathways

While the general framework of sterol biosynthesis is well-established in fungi, the specific enzymatic steps that lead to the formation of neoergosterol from its precursors are not fully elucidated. The ergosterol (B1671047) biosynthetic pathway serves as a foundational model, involving a cascade of more than 20 enzymes. nih.gov Future research must focus on identifying and characterizing the specific enzymes responsible for the unique structural features of this compound, such as the double bond at the C8 position.

Key research objectives in this area include:

Genome Mining and Homology Modeling: Identifying candidate genes for this compound-specific enzymes (e.g., isomerases, dehydrogenases) in this compound-producing fungi by searching for homologs of known sterol biosynthesis enzymes.

Heterologous Expression and Functional Characterization: Expressing candidate genes in model organisms like Saccharomyces cerevisiae or Aspergillus niger to confirm their enzymatic function and reconstruct parts of the pathway. nih.govresearchgate.net This approach allows for the production and characterization of biosynthetic intermediates. researchgate.net

In Vitro Enzymatic Assays: Purifying the identified enzymes and performing detailed in vitro assays to determine their substrate specificity, reaction mechanisms, and kinetic parameters.

Uncovering these novel enzymes and pathways will not only fill a fundamental gap in our knowledge of fungal metabolism but also provide new tools for the bioengineering of strains for targeted production.

Discovery of New Biological Activities and Molecular Targets

The biological roles of this compound are likely broader than currently understood. As a structural analogue of other critical sterols, it has the potential to interact with a variety of biological targets. Future research should pivot towards a systematic exploration of its bioactivity profile to uncover novel therapeutic or biotechnological applications. Re-engineering natural products is a fruitful strategy for creating compounds that engage new biological targets, a concept that can be applied to this compound derivatives. nih.govnih.gov

Prospective research areas include:

High-Throughput Screening: Screening this compound against large panels of cellular and molecular targets to identify novel biological activities. This could include assays for anticancer, anti-inflammatory, antiviral, or immunomodulatory effects.

Target Identification and Validation: For any identified bioactivity, employing chemoproteomics and other modern techniques to pinpoint the specific molecular target(s). The search for new antifungals continues to focus on the ergosterol biosynthesis pathway, and this compound or its derivatives could interact with enzymes in this pathway, such as sterol C24-methyltransferase or sterol Δ8,7-isomerase. researchgate.net

Mechanism of Action Studies: Once a target is validated, detailed molecular and cellular studies are required to elucidate the precise mechanism by which this compound exerts its effect.

| Potential Target Class | Rationale for Investigation |

| Antifungal Targets | As a sterol, it may interfere with the sterol biosynthesis or membrane function of pathogenic fungi. |

| Cancer Cell Lines | Many sterols and their derivatives exhibit cytotoxic effects against various cancer cells. |

| Immune Cell Receptors | Steroids and related molecules are known modulators of the immune system. |

| Viral Proteins | The sterol pathway is implicated in the lifecycle of certain viruses, presenting potential targets. |

Development of Advanced Analytical Platforms for Metabolomics

To fully understand the role of this compound in fungal physiology and its interactions within complex biological systems, advanced analytical methods are essential. Metabolomics, the comprehensive study of small molecules, provides a powerful lens through which to view these processes. researchgate.net Future efforts should focus on developing robust and sensitive analytical platforms specifically tailored for this compound and its related metabolites.

Key developments required include:

High-Sensitivity LC-MS/MS Methods: Creating targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the absolute quantification of this compound in complex biological matrices. nih.gov This will enable precise measurements of its concentration changes in response to genetic or environmental perturbations.

Untargeted Metabolomics Workflows: Applying untargeted metabolomics approaches to discover novel derivatives of this compound and to map its metabolic fate and interactions with other cellular metabolites. researchgate.net

Stable Isotope Tracing: Using techniques like comprehensive isotopic targeted-MS (CIT-MS) with labeled precursors (e.g., ¹³C-glucose or acetate) to trace the flow of atoms through the biosynthetic pathway, providing dynamic insights into its production and turnover. researchgate.net

| Analytical Platform | Strengths for this compound Analysis | Future Development Focus |

| LC-MS/MS | High sensitivity and specificity for targeted quantification. | Development of validated, high-throughput quantitative assays. |

| GC-MS | Excellent for separating and identifying volatile sterol derivatives. | Creation of comprehensive spectral libraries for this compound-related compounds. |

| NMR Spectroscopy | Unrivaled for unambiguous structure elucidation of novel metabolites. | Integration with LC-MS for enhanced identification (LC-NMR-MS). dbkgroup.org |

Bioengineering of Fungal Strains for Enhanced Production

The natural abundance of this compound in fungal species is often low, limiting its availability for research and potential applications. Metabolic engineering offers a powerful strategy to develop fungal strains capable of overproducing this specific sterol. mdpi.com Lessons learned from the successful enhancement of ergosterol production in Saccharomyces cerevisiae can be directly applied. frontiersin.orgnih.gov

Future bioengineering strategies should include:

Pathway Engineering: Overexpressing rate-limiting enzymes in the this compound biosynthetic pathway and blocking competing pathways to channel metabolic flux towards the desired product.

Regulator Engineering: Modifying transcriptional regulators, such as the UPC2 homologues that control sterol biosynthesis, to achieve a global upregulation of the pathway genes. nih.gov

Genome Editing: Employing advanced tools like CRISPR-Cas9 for precise and marker-free genetic modifications, enabling the rapid construction and testing of engineered strains. nih.gov

Process Optimization: Combining strain engineering with optimized fermentation conditions (e.g., fed-batch fermentation) to maximize the titer and yield of this compound. nih.gov

| Bioengineering Strategy | Description | Example from Ergosterol Research |

| Precursor Supply Enhancement | Increasing the availability of initial building blocks like acetyl-CoA or squalene (B77637). | Overexpression of tHMG1, a key enzyme in the mevalonate (B85504) pathway. frontiersin.org |

| Pathway Gene Overexpression | Boosting the expression of key enzymes directly involved in sterol synthesis. | Overexpression of sterol acyltransferase (ARE2) to increase storage. nih.gov |

| Blocking Competing Pathways | Deleting genes that divert intermediates into other metabolic pathways. | Downregulation of pathways that compete for key precursors. |

| CRISPR-Cas9 Genome Editing | Precise insertion, deletion, or modification of target genes. | Used for efficient, marker-free manipulation of multiple genes in fungi. nih.gov |

Exploration of this compound in Complex Biological Systems (Non-Human)

Research into this compound has largely been confined to in vitro studies or analysis of the producing organism. A critical future direction is to investigate its role and impact within more complex, multi-organism biological systems. This involves studying its function not just as an isolated molecule, but as an active component of a dynamic ecosystem. The behavior of molecules can be significantly influenced by the biological environment, including interactions with various cells and biomolecules. nih.gov

Future research should explore:

Ecological Roles: Investigating the function of this compound in mediating interactions between its producing fungus and other microorganisms (e.g., bacteria, other fungi) in the soil or other natural habitats. Does it act as a signaling molecule, a defensive compound, or a structural component adapted to specific environmental pressures?

Host-Pathogen and Host-Symbiont Interactions: In pathogenic or symbiotic fungi that produce this compound, studying its role at the host-fungus interface. This could involve analyzing its impact on host immune responses or its importance for fungal survival and proliferation within the host tissue.

Model Organism Studies: Introducing this compound into the diet or environment of non-human model organisms (e.g., Caenorhabditis elegans, Drosophila melanogaster) to study its systemic effects on development, lifespan, and stress resistance.

Integration with Computational Chemistry and Molecular Modeling

Key computational approaches for future research include:

Molecular Docking: Predicting the binding affinity and orientation of this compound within the active sites of potential protein targets. This can help prioritize enzymes or receptors for experimental validation and provide a structural basis for observed biological activities. researchgate.net

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of this compound within a lipid bilayer or when bound to a protein target. nih.gov MD simulations can reveal how this compound affects membrane properties (e.g., fluidity, thickness) or how it induces conformational changes in a target protein.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing computational models that correlate the structural features of this compound and its synthetic analogues with their biological activity. These models can guide the rational design of new derivatives with enhanced potency or novel functions. researchgate.net

By combining these computational predictions with empirical data, researchers can build a more complete and nuanced understanding of this compound's molecular interactions and guide future research in a more targeted and efficient manner.

Q & A

Q. What analytical methods are recommended for the structural characterization of Neoergosterol?

this compound’s structural elucidation requires a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, and 2D experiments like COSY, HSQC) is critical for identifying functional groups and stereochemistry . High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. Gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry can assess purity and distinguish this compound from ergosterol derivatives. For reproducibility, document solvent systems, column types, and calibration standards in line with protocols from journals like the Beilstein Journal of Organic Chemistry .

Q. How can researchers verify the biosynthesis pathway of this compound in fungal models?

Use isotope-labeled precursors (e.g., ¹³C-acetate) in tracer experiments to track metabolic incorporation into this compound. Combine this with gene knockout/knockdown studies targeting enzymes in the ergosterol pathway (e.g., lanosterol synthase or cytochrome P450 enzymes). Analytical methods like GC-MS or LC-MS/MS quantify intermediate metabolites. Ensure experimental controls include wild-type strains and validate results via replicate experiments (n ≥ 3) to address biological variability .

Q. What criteria define the purity of this compound in synthetic preparations?

Purity should be ≥95% as confirmed by HPLC/UV-vis or GC-MS. Include melting point analysis, optical rotation, and elemental analysis (C, H, O) for additional validation. For novel syntheses, provide detailed protocols for purification (e.g., recrystallization solvents, gradient elution in column chromatography) and characterization in supplementary materials to meet journal requirements .

Advanced Research Questions

Q. How should conflicting data on this compound’s bioactivity be reconciled in meta-analyses?

Contradictions in bioactivity (e.g., antifungal efficacy or cytotoxicity) often arise from variations in experimental design. Systematically evaluate:

- Biological models : Cell lines vs. in vivo models (e.g., C. elegans or murine systems).

- Dosage and exposure time : Compare IC₅₀ values across studies.

- Assay conditions : pH, temperature, and solvent carriers (e.g., DMSO vs. ethanol) can alter compound stability . Use statistical tools (ANOVA, regression analysis) to identify confounding variables and publish negative results to reduce publication bias .

Q. What computational strategies improve the prediction of this compound’s membrane interactions?

Molecular dynamics (MD) simulations using force fields (e.g., CHARMM or AMBER) can model this compound’s orientation in lipid bilayers. Validate predictions with experimental

- Langmuir monolayer assays to measure insertion kinetics.

- Fluorescence anisotropy to assess membrane rigidity changes. Cross-reference computational parameters (e.g., simulation time, lipid composition) with the Journal of Chemical Theory and Computation guidelines to ensure reproducibility .

Q. How can researchers address reproducibility challenges in this compound’s enzymatic inhibition studies?

Enzymatic assays (e.g., cytochrome P450 inhibition) require strict standardization:

- Positive controls : Use known inhibitors (e.g., ketoconazole for CYP51).

- Buffer conditions : Maintain ionic strength and pH consistent with physiological ranges.

- Enzyme sources : Recombinant enzymes vs. cell lysates may yield divergent results. Report detailed kinetic parameters (Km, Vmax) and use open-access platforms like Zenodo to share raw data .

Data Interpretation and Reporting

Q. What statistical frameworks are appropriate for dose-response studies involving this compound?

Q. How should researchers document this compound’s stability under varying storage conditions?

Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC. Compare results to ICH Q1A guidelines. For light-sensitive samples, use amber vials and report exposure conditions. Publish degradation products’ structures (e.g., via LC-HRMSⁿ) to aid future toxicology assessments .

Ethical and Methodological Considerations

Q. What ethical guidelines apply to in vivo studies of this compound’s toxicity?

Follow ARRIVE 2.0 guidelines for animal studies: justify sample sizes, report anesthesia protocols, and include endpoints for humane euthanasia. For cell-based research, obtain IRB approval for primary human cells and cite compliance with NIH’s Guide for the Care and Use of Laboratory Animals .

Q. How can interdisciplinary teams harmonize data collection for this compound research?

Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.